molecular formula C12H12ClN3O B5887173 N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide

N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide

Cat. No. B5887173
M. Wt: 249.69 g/mol
InChI Key: KWNFBWYBNPZVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide, also known as CPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP is a pyrazole-based compound that has been found to exhibit anti-inflammatory and analgesic properties.

Mechanism of Action

N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide exerts its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction in prostaglandin E2 (PGE2) production. PGE2 is a pro-inflammatory mediator that is involved in the development of pain and inflammation. By inhibiting its production, N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide is able to reduce pain and inflammation in the body.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide has been found to have a number of biochemical and physiological effects, including the inhibition of COX-2 and PGE2 production, the reduction of inflammation and pain, and the inhibition of cancer cell growth and proliferation. It has also been found to have a low toxicity profile, making it a safe candidate for further study.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of chronic pain conditions. However, one of the limitations of N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain forms.

Future Directions

There are a number of future directions for the study of N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide, including further investigation into its potential therapeutic applications in pain management and cancer treatment. Other potential areas of study include the development of more effective administration methods and the investigation of N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide's effects on other inflammatory mediators. Additionally, further research is needed to fully understand the safety and efficacy of N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide in humans, as well as its potential interactions with other drugs.

Synthesis Methods

N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoyl chloride with 3,5-dimethylpyrazole, followed by the addition of ammonia and subsequent reaction with dimethylformamide. The final product is obtained through recrystallization in ethanol.

Scientific Research Applications

N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain conditions such as arthritis and neuropathic pain. N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth and proliferation of cancer cells in vitro.

properties

IUPAC Name

N-(2-chlorophenyl)-3,5-dimethylpyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-8-7-9(2)16(15-8)12(17)14-11-6-4-3-5-10(11)13/h3-7H,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNFBWYBNPZVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)NC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-3,5-dimethylpyrazole-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.